molecular formula C15H27N2O7P B217078 3-(4-amino-2-methoxybenzoyl)oxypropyl-diethylazanium; dihydrogenphosphate CAS No. 102612-57-7

3-(4-amino-2-methoxybenzoyl)oxypropyl-diethylazanium; dihydrogenphosphate

Cat. No.: B217078
CAS No.: 102612-57-7
M. Wt: 378.36 g/mol
InChI Key: YWXSSLOHUVPLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-amino-2-methoxybenzoyl)oxypropyl-diethylazanium; dihydrogenphosphate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a benzoic acid core substituted with amino, methoxy, and diethylaminopropyl ester groups, and is further modified with a phosphate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-2-methoxybenzoyl)oxypropyl-diethylazanium; dihydrogenphosphate typically involves multiple steps. The starting material is often 4-amino-2-methoxybenzoic acid, which undergoes esterification with 3-diethylaminopropanol under acidic conditions to form the ester. The final step involves the phosphorylation of the ester using a suitable phosphorylating agent such as phosphorus oxychloride or phosphoric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-amino-2-methoxybenzoyl)oxypropyl-diethylazanium; dihydrogenphosphate can undergo various chemical reactions, including:

    Oxidation: The amino and methoxy groups can be oxidized under strong oxidative conditions.

    Reduction: The ester and phosphate groups can be reduced to their corresponding alcohols and phosphines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, while the methoxy group can undergo electrophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution, while electrophilic substitution can be carried out using reagents like bromine and chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro or hydroxyl derivatives, while reduction can produce alcohols and phosphines.

Scientific Research Applications

3-(4-amino-2-methoxybenzoyl)oxypropyl-diethylazanium; dihydrogenphosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-(4-amino-2-methoxybenzoyl)oxypropyl-diethylazanium; dihydrogenphosphate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can interact with enzymes and receptors, modulating their activity. The ester and phosphate groups can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methoxybenzoic acid: A precursor in the synthesis of the target compound.

    Benzoic acid, 4-methoxy-, ethyl ester: A structurally similar ester with different substituents.

    Benzoic acid, 2-amino-4-methyl-: Another benzoic acid derivative with amino and methyl groups.

Uniqueness

3-(4-amino-2-methoxybenzoyl)oxypropyl-diethylazanium; dihydrogenphosphate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the phosphate group enhances its solubility and potential for biological interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

102612-57-7

Molecular Formula

C15H27N2O7P

Molecular Weight

378.36 g/mol

IUPAC Name

3-(4-amino-2-methoxybenzoyl)oxypropyl-diethylazanium;dihydrogen phosphate

InChI

InChI=1S/C15H24N2O3.H3O4P/c1-4-17(5-2)9-6-10-20-15(18)13-8-7-12(16)11-14(13)19-3;1-5(2,3)4/h7-8,11H,4-6,9-10,16H2,1-3H3;(H3,1,2,3,4)

InChI Key

YWXSSLOHUVPLED-UHFFFAOYSA-N

SMILES

CC[NH+](CC)CCCOC(=O)C1=C(C=C(C=C1)N)OC.OP(=O)(O)[O-]

Canonical SMILES

CC[NH+](CC)CCCOC(=O)C1=C(C=C(C=C1)N)OC.OP(=O)(O)[O-]

Synonyms

3-(4-amino-2-methoxy-benzoyl)oxypropyl-diethyl-azanium, dihydroxy-oxid o-oxo-phosphorane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.